4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl

Übersicht

Beschreibung

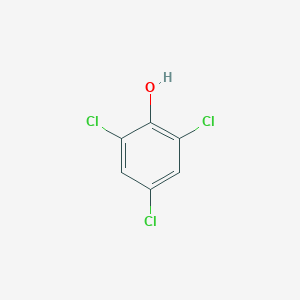

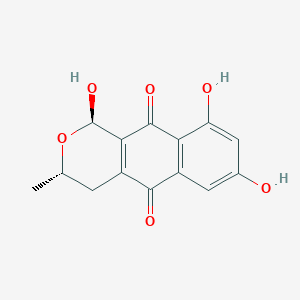

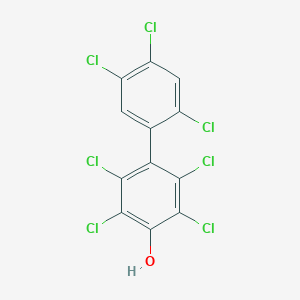

4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl (4-OH-CB187) is a major hydroxylated polychlorinated biphenyl metabolite detected from the serum of wildlife and humans . It has been examined for its effect on the level of serum thyroid hormone in mice . The chemical formula of 4-OH-CB187 is C12H3Cl7O, and it has an average mass of 411.323 and a mono-isotopic mass of 407.80036 .

Molecular Structure Analysis

The InChI string for 4-OH-CB187 isInChI=1S/C12H3Cl7O/c13-4-2-6 (15)5 (14)1-3 (4)7-8 (16)10 (18)12 (20)11 (19)9 (7)17/h1-2,20H . The SMILES string is Oc1c (Cl)c (Cl)c (c (Cl)c1Cl)-c1cc (Cl)c (Cl)cc1Cl . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-OH-CB187 include a net charge of 0, an average mass of 411.323, and a mono-isotopic mass of 407.80036 .Wissenschaftliche Forschungsanwendungen

Thyroid Hormone Disruption : Kato et al. (2009) found that 4-OH-CB187 decreases serum thyroxine (T4) levels in mice by increasing the accumulation of thyroxine in the liver, suggesting its potential as a thyroid hormone disruptor in environmental conditions (Kato et al., 2009).

Photolysis and Environmental Degradation : Zhang et al. (2020) reported that photolysis of 4'-chloro-2-hydroxybiphenyl in acetonitrile-aqueous solutions leads to an unusual acetonitrile adduct. This has implications for understanding the photolysis and photodegradation of polychlorinated biphenyls in natural environments (Zhang et al., 2020).

Estrogenic Activity : Moore et al. (1997) observed that hydroxylated PCBs in human serum show minimal estrogenic activity and do not induce proliferation of estrogen-responsive MCF-7 breast cancer cells, indicating a potential lack of significant hormonal disruption (Moore et al., 1997).

Enzyme Assay for Monitoring Compounds : Parkinson et al. (1980) demonstrated that the 4-chlorobiphenyl hydroxylase enzyme assay effectively distinguishes between phenobarbitone- and 3-methylcholanthrene-induced microsomal monooxygenases, which can be useful for accurately monitoring these compounds in vivo (Parkinson et al., 1980).

Bioremediation Potential : Zhai et al. (2010) noted that poplar plants can metabolize 4-monochlorobiphenyl (CB3) into hydroxylated metabolites, suggesting a potential bioremediation tool for air pollution (Zhai et al., 2010).

Neurodevelopmental Disruption : Kimura‐Kuroda et al. (2007) highlighted that hydroxy-polychlorinated biphenyl (PCB) congeners, like H2O-PCBs and bisphenol A, may disrupt neuronal development, potentially contributing to developmental brain disorders (Kimura‐Kuroda et al., 2007).

Eigenschaften

IUPAC Name |

2,3,5,6-tetrachloro-4-(2,4,5-trichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7O/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXRFGDJHIVRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166371 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl | |

CAS RN |

158076-68-7 | |

| Record name | 4-Hydroxy-2,2′,3,4′,5,5′,6-heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158076-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.